molecular formula C11H13ClF3N3 B1401689 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine CAS No. 1311279-54-5

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine

Cat. No.: B1401689
CAS No.: 1311279-54-5
M. Wt: 279.69 g/mol
InChI Key: FVCIEJFKUHKGRT-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a pyridine moiety that has chloro and trifluoromethyl groups

Scientific Research Applications

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

Mode of Action

It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes . The interaction with these targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

It is likely that the compound interacts with multiple pathways, given its potential effect on spectrin-like proteins . The downstream effects of these interactions would depend on the specific pathways involved and are a subject of ongoing research.

Result of Action

Given its potential interaction with spectrin-like proteins, it may influence the structure and function of the cytoskeleton in oomycetes . This could potentially disrupt various cellular processes, leading to the observed effects.

Preparation Methods

The synthesis of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine typically involves the reaction of 3-chloro-5-trifluoromethyl-pyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine can be compared with other similar compounds such as:

    3-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the compound.

    2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with similar chemical properties.

    N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClF3N3/c12-9-5-8(11(13,14)15)6-17-10(9)7-18-3-1-16-2-4-18/h5-6,16H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCIEJFKUHKGRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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